3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Description
Properties
IUPAC Name |
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-10-11-8-17-12(7-16(11)15-14-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFOMRVLJIWXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of such fused heterocyclic systems generally follows a sequence involving:
- Formation of the triazole ring via cyclization of appropriate hydrazine or azide precursors.
- Construction of the oxazine ring through intramolecular cyclization involving an oxygen nucleophile.
- Introduction of the chloromethyl substituent via halomethylation reactions, typically using chloromethylating agents or halogen exchange on methyl precursors.
Reported Synthetic Routes for Related Triazolo-Oxazine Compounds
Cyclization of Amino-Triazole Precursors
A common approach involves refluxing amino-substituted triazoles with suitable aldehydes or halomethylating agents in polar solvents such as ethanol or tetrahydrofuran (THF), often in the presence of bases like triethylamine (TEA) or potassium hydroxide (KOH). This promotes heterocyclization and ring closure to form the fused triazolo-oxazine system.
For example, mixtures of 1,2,4-triazole derivatives with chloromethyl-diphenylphosphine oxide in THF and TEA refluxed for several hours yielded chloromethylated triazolo compounds after crystallization.
Similarly, refluxing triazole precursors with phenacyl bromide in ethanolic KOH followed by acidification produced related fused heterocycles.
Use of Hydrazine Hydrate and Aldehydes
Hydrazine hydrate treatment of suitable amide or hydrazide intermediates in ethanol under reflux conditions, followed by addition of aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), has been employed to construct triazole rings fused with other heterocycles.
Oxidative Cyclization and C-H Functionalization
Oxidative cyclization methods involving disulfide formation and subsequent intramolecular ring closure have been reported for related triazolo heterocycles. These methods often use strong bases like sodium hydride in DMF under reflux or photochemical activation (254 nm irradiation) to promote ring closure.
Specific Preparation Example (Inferred from Analogous Compounds)
Reaction Conditions and Yields
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reflux with chloromethylating agents | Chloromethyl-diphenylphosphine oxide, TEA | THF, reflux 5 h | Direct chloromethylation, moderate yields | Requires careful control of conditions |
| Base-induced cyclization | KOH or NaH in ethanol or DMF | Reflux 3-6 h | Efficient ring closure | Sensitive to moisture, side reactions possible |
| Hydrazine hydrate cyclization | Hydrazine hydrate, aldehydes | Ethanol, reflux 6-12 h | Forms triazole ring efficiently | Longer reaction times |
| Oxidative cyclization | Sodium hydride, bromine/iodine | DMF, reflux or photochemical | High functional group tolerance | Requires strong base and oxidants |
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-oxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its ability to inhibit enzymes and exhibit antibacterial, anticancer, and antifungal activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Biological Research: Its ability to interact with biological molecules makes it useful in studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with enzyme active sites, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chloromethyl derivative is compared to structurally related triazolo-oxazines with varying substituents (Table 1).
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Stereochemistry |
|---|---|---|---|---|---|
| 3-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine (Target) | C₁₂H₁₂ClN₃O | 249.70 | -CH₂Cl at C3, -Ph at C6 | ~3.2* | Not specified |
| (R)-6-Phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine | C₁₁H₁₁N₃O | 201.23 | -Ph at C6 | ~2.1 | (6R) configuration |
| 6-(4-Methoxyphenyl)-...-3-carboxylic acid | C₁₃H₁₃N₃O₄ | 275.26 | -COOH at C3, -4-MeO-Ph at C6 | 4.66 | Racemic mixture |
| 3-Oxadiazol-5-yl-6-(4-chlorophenyl) derivative | C₂₂H₂₀ClN₅O₃ | 437.88 | -Oxadiazole at C3, -4-Cl-Ph | ~4.65 | Not specified |
*Estimated via computational methods; values for analogous compounds from .
Key Observations:
- This makes the target compound more reactive in cross-coupling or alkylation reactions .
- Lipophilicity : The logP of the target compound (~3.2) is intermediate, balancing the hydrophobic phenyl group and polar oxazine-triazole core. In contrast, the 4-methoxyphenyl derivative (logP 4.66) is more lipophilic due to the methoxy group, while the carboxylic acid analog (logP 4.66) paradoxically retains high lipophilicity despite its polar carboxyl group, likely due to intramolecular hydrogen bonding .
- Stereochemistry : The (6R)-configured analog () demonstrates the impact of chirality on biological activity, though the target compound’s stereochemical details are unspecified .
Stability and Commercial Availability
- Stability : The chloromethyl group may confer instability under basic or nucleophilic conditions, unlike the more stable carboxylic acid derivatives ().
Biological Activity
3-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 2098071-74-8
- Molecular Formula : C12H12ClN5O
- Molecular Weight : 265.7 g/mol
- Boiling Point : Not specified
- Solubility : High GI absorption indicates good solubility in biological systems.
Biological Activity Overview
Research indicates that compounds in the triazole class often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. For example:
- A study demonstrated that related triazole compounds exhibited effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
- The compound's structure suggests it may interact with microbial enzymes or cell wall synthesis pathways.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have yielded promising results:
- In vitro studies indicated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Receptor Modulation : The compound may also function as a modulator for various receptors implicated in cancer and inflammatory pathways.
Case Studies
Several case studies have highlighted the efficacy of triazolo derivatives:
- Study on Anticancer Effects : A series of triazole derivatives were tested against breast cancer cell lines. Results showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM for different derivatives .
- Antimicrobial Efficacy : A comparative study on triazole compounds found that those with chloromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
